molecular formula C10HD13O B1168060 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-[(4aR,7aR)-octahydro-6H-py CAS No. 1329642-65-0

3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-[(4aR,7aR)-octahydro-6H-py

Cat. No.: B1168060
CAS No.: 1329642-65-0
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Description

3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo- is a complex organic compound belonging to the quinolone class. This compound is notable for its diverse applications in medicinal chemistry, particularly in the development of antibacterial agents. Its unique structure, featuring a quinoline core with various functional groups, contributes to its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo- typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.

    Fluorination and Ethoxylation: Fluorine and ethoxy groups are introduced through nucleophilic substitution reactions, using reagents like potassium fluoride and ethyl iodide.

    Formation of the Pyrrolo[3,4-b]pyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused pyrrolo[3,4-b]pyridine ring system.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinolone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to hydroxyl derivatives.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the fluorine and ethoxy positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products:

    Oxidation Products: Quinolone derivatives with various functional groups.

    Reduction Products: Hydroxylated derivatives.

    Substitution Products: Compounds with substituted fluorine or ethoxy groups.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.

    Material Science: Its derivatives are explored for use in organic electronics and photonics.

Biology:

    Antibacterial Agents: The compound is a precursor in the synthesis of fluoroquinolone antibiotics, which are effective against a broad spectrum of bacterial infections.

    Enzyme Inhibition: It can inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.

Medicine:

    Drug Development: Its derivatives are investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry:

    Pharmaceutical Manufacturing: Used in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death.

Comparison with Similar Compounds

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different substituents on the quinoline core.

    Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents, offering a broader spectrum of activity.

    Moxifloxacin: Features a methoxy group instead of an ethoxy group, providing enhanced activity against certain bacterial strains.

Uniqueness: 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ethoxy group, in particular, differentiates it from other fluoroquinolones, potentially offering unique pharmacokinetic and pharmacodynamic profiles.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1329642-65-0

Molecular Formula

C10HD13O

Molecular Weight

0

Synonyms

3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-, hydrochloride (1:1), rel-

Origin of Product

United States

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